molecular formula C18H29NO3 B1581334 1-Dodecyloxy-2-nitrobenzene CAS No. 83027-71-8

1-Dodecyloxy-2-nitrobenzene

Cat. No.: B1581334
CAS No.: 83027-71-8
M. Wt: 307.4 g/mol
InChI Key: DXCTUMLYTQODSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecyloxy-2-nitrobenzene is a useful research compound. Its molecular formula is C18H29NO3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Dodecyloxy-2-nitrobenzene is believed to function as an inhibitor of the enzyme acetylcholinesterase . Acetylcholinesterase is responsible for the degradation of acetylcholine, a neurotransmitter involved in regulating numerous physiological processes .

Cellular Effects

Given its role as an acetylcholinesterase inhibitor , it may influence cell function by altering acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit acetylcholinesterase , which could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Properties

IUPAC Name

1-dodecoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCTUMLYTQODSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337928
Record name 2-Nitrophenyl dodecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83027-71-8
Record name Dodecyl 2-nitrophenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83027-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenyl dodecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dodecyloxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Dodecyloxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Dodecyloxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Dodecyloxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Dodecyloxy-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Dodecyloxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.